trans-3-t-Butylcyclobutanol

Descripción general

Descripción

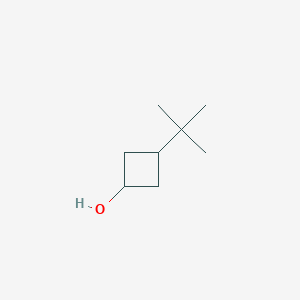

trans-3-t-Butylcyclobutanol: is an organic compound with the molecular formula C₈H₁₆O . It is a cyclobutanol derivative where a tert-butyl group is attached to the third carbon of the cyclobutane ring. This compound is notable for its unique structural features and stereochemistry, which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing trans-3-t-Butylcyclobutanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from tert-butyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclobutanone to yield this compound.

Reduction of Ketones: Another synthetic route involves the reduction of 3-tert-butylcyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process selectively produces the trans isomer of 3-t-Butylcyclobutanol.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-3-t-Butylcyclobutanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to yield various alcohol derivatives. Reducing agents like lithium aluminum hydride are typically used.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 3-tert-Butylcyclobutanone, 3-tert-Butylcyclobutanoic acid.

Reduction: Various alcohol derivatives.

Substitution: 3-tert-Butylcyclobutyl chloride.

Aplicaciones Científicas De Investigación

Chemistry:

- trans-3-t-Butylcyclobutanol is used as a model compound in studies of stereochemistry and reaction mechanisms due to its well-defined structure and reactivity.

Biology and Medicine:

- While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential pharmacological activities.

Industry:

- The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of trans-3-t-Butylcyclobutanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the hydroxyl group is reduced to form alcohol derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

cis-3-t-Butylcyclobutanol: The cis isomer of 3-t-Butylcyclobutanol has different stereochemistry, leading to distinct physical and chemical properties.

3-t-Butylcyclobutanone: This ketone derivative is structurally similar but lacks the hydroxyl group, resulting in different reactivity.

3-t-Butylcyclobutanoic acid: This carboxylic acid derivative has different functional groups, leading to distinct chemical behavior.

Uniqueness: trans-3-t-Butylcyclobutanol is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxyl group. This combination of features influences its reactivity and makes it a valuable compound for studying stereochemical effects and reaction mechanisms.

Actividad Biológica

Overview

trans-3-t-Butylcyclobutanol is an organic compound characterized by its unique cyclobutane structure, where a tert-butyl group is attached to the third carbon of the ring. Its molecular formula is C₈H₁₆O. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The compound can be synthesized through several methods, including:

- Grignard Reaction : Involves the reaction of tert-butyl bromide with magnesium to form a Grignard reagent, which is then reacted with cyclobutanone.

- Reduction of Ketones : The reduction of 3-tert-butylcyclobutanone using sodium borohydride or lithium aluminum hydride selectively produces this compound.

These synthetic routes highlight the compound's versatility and potential for further derivatization to explore biological activity.

Case Studies

Several case studies have been conducted on related compounds that provide insight into the potential biological activities of this compound:

- Case Study 1 : A study evaluated the anti-inflammatory properties of cyclobutane derivatives, demonstrating that modifications in the cyclobutane structure could enhance therapeutic efficacy .

- Case Study 2 : Research involving the synthesis of cyclobutane fragments for drug discovery highlighted the importance of three-dimensional molecular structures in improving selectivity and binding affinity towards target proteins .

Comparative Analysis

The following table summarizes the comparison between this compound and similar compounds regarding their unique structural features and potential biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclobutane ring with a tert-butyl group | Potential for diverse pharmacological applications |

| cis-3-t-Butylcyclobutanol | Similar structure but different stereochemistry | Different physical properties affecting reactivity |

| 3-t-Butylcyclobutanone | Ketone derivative lacking hydroxyl group | Different reactivity profile; potential for oxidation |

| 3-t-Butylcyclobutanoic acid | Carboxylic acid derivative | Varying chemical behavior due to functional groups |

The mechanism of action for this compound involves its interaction with various reagents during chemical reactions. For instance:

- In oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids.

- In reduction reactions, it can yield various alcohol derivatives.

The presence of the tert-butyl group provides steric hindrance, influencing both reactivity and selectivity in chemical transformations .

Propiedades

IUPAC Name |

3-tert-butylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUJAHPEPCHIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288644 | |

| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20588-76-5 | |

| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.